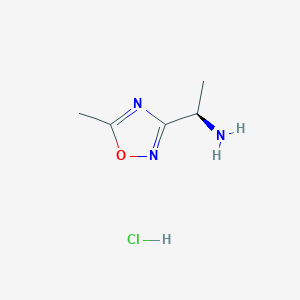
1,3-Benzenedicarbonitrile, 2,5-difluoro-
Übersicht
Beschreibung
1,3-Benzenedicarbonitrile, 2,5-difluoro- is an organic compound with the molecular formula C8H2F2N2. It is a derivative of benzenedicarbonitrile, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarbonitrile, 2,5-difluoro- can be synthesized through several methods. One common method involves the nitration of 4,6-difluorophthalic acid, followed by the reduction of the nitro group to a nitrile group. The reaction conditions typically involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenedicarbonitrile, 2,5-difluoro- may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of these methods makes it feasible for large-scale production required in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarbonitrile, 2,5-difluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of substituted benzenedicarbonitrile derivatives.
Reduction: Formation of 1,3-benzenediamine, 2,5-difluoro-.
Oxidation: Formation of oxidized benzenedicarbonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarbonitrile, 2,5-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of high-performance polymers, such as polyimides and polyquinoxalines, which have applications in aerospace, electronics, and automotive industries.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarbonitrile, 2,5-difluoro- involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis. The nitrile groups can participate in various chemical reactions, leading to the formation of diverse products with potential biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzenedicarbonitrile, 4,6-difluoro-
- 1,3-Benzenedicarbonitrile, 2,5-dichloro-4,6-difluoro-
- 1,3-Benzenedicarbonitrile, 2,4-difluoro-5-(trifluoromethyl)-
Uniqueness
1,3-Benzenedicarbonitrile, 2,5-difluoro- is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and properties. The 2,5-difluoro substitution pattern provides distinct electronic and steric effects compared to other difluoro derivatives, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
2,5-difluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSTFSKJGWSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092103.png)
![(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092117.png)
![(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092124.png)
![(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B3092132.png)
![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)
![N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide](/img/structure/B3092139.png)

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)

![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)




